molecular formula C25H24N2O3 B13798440 2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B13798440
M. Wt: 400.5 g/mol
InChI Key: CBBAVWPSMLQWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenoxy group and a 5-ethyl-substituted benzoxazole moiety. This compound is cataloged under multiple synonyms, including AC1LSVYJ, STL381118, and KB-279938, and is supplied by at least six commercial sources .

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H24N2O3/c1-4-18-8-9-23-22(13-18)27-25(30-23)19-6-5-7-20(14-19)26-24(28)15-29-21-11-16(2)10-17(3)12-21/h5-14H,4,15H2,1-3H3,(H,26,28)

InChI Key

CBBAVWPSMLQWAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC(=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, undergoes a reaction with an appropriate acylating agent to form the phenoxy intermediate.

    Benzoxazole Derivative Synthesis: The benzoxazole derivative is synthesized through a cyclization reaction involving 5-ethyl-1,3-benzoxazole.

    Coupling Reaction: The phenoxy intermediate is then coupled with the benzoxazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzoxazole moiety can interact with nucleophilic sites, while the phenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Modified Benzoxazole/Benzothiazole Moieties

Key Findings:
  • Benzothiazole Derivatives (): Compounds such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) exhibit anti-inflammatory, analgesic, and antibacterial activities. Notably, compound 5d (benzothiazole-oxadiazole hybrid) showed the highest anti-inflammatory and antibacterial potency, while 5e demonstrated superior analgesic activity .
  • Comparison to Target Compound: The benzoxazole group in the target compound is structurally analogous to benzothiazole, differing by an oxygen atom instead of sulfur in the heterocyclic ring. This substitution may alter electronic properties and binding affinity to biological targets.
Table 1: Activity Comparison of Benzothiazole vs. Benzoxazole Derivatives
Compound Core Structure Key Substituents Anti-inflammatory Activity Analgesic Activity Antibacterial Activity
5d (Benzothiazole) Benzothiazole Oxadiazole hybrid Most potent Moderate Most potent
Target Compound Benzoxazole 5-Ethyl, 3,5-dimethylphenoxy Not reported Not reported Not reported

Acetamide Derivatives with Varied Phenoxy Substituents

Key Findings:
  • Phenoxy Group Modifications (): Compounds such as e, f, g, and h in Pharmacopeial Forum feature 2,6-dimethylphenoxy groups instead of 3,5-dimethylphenoxy. For example, e (N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) includes a chiral backbone, which may influence stereospecific interactions with enzymes or receptors .
  • In contrast, 2,6-dimethylphenoxy derivatives (e.g., e) may adopt different orientations due to adjacent methyl groups, affecting binding kinetics .
Table 2: Structural Comparison of Acetamide Derivatives
Compound Phenoxy Substituents Amide Side Chain Molecular Weight (g/mol)
Target Compound 3,5-Dimethylphenoxy N-[3-(5-ethylbenzoxazol-2-yl)phenyl] ~386*
e () 2,6-Dimethylphenoxy Chiral amino-hydroxy-diphenylhexanamide Not reported
Propanamide Analog () 3,5-Dimethylphenoxy N-[3-(benzoxazol-2-yl)phenyl]propanamide 386.45

*Estimated based on propanamide analog (C24H22N2O3) with one fewer CH2 group.

Substituted Benzoxazole Derivatives from Screening Libraries ()

Key Findings:
  • Chloro and Fluoro Substituents: Compounds like N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide incorporate halogen atoms, which typically enhance electronegativity and binding to hydrophobic pockets. The chloro group may improve antibacterial activity but increase toxicity risks.
  • Acetamide vs. Propanamide Linkers: The propanamide analog (C24H22N2O3, MW 386.45) in has an extended carbon chain compared to the target compound’s acetamide linker. This modification could prolong metabolic stability but reduce solubility .
Table 3: Substituent Effects on Benzoxazole Derivatives
Compound () Benzoxazole Substituent Phenoxy/Acyl Group Molecular Weight (g/mol)
Target Compound 5-Ethyl 3,5-Dimethylphenoxy-acetamide ~386
N-[3-(5-Chloro-benzoxazol-2-yl)-...] 5-Chloro 3-Fluorobenzamide 395.84 (estimated)
2-(2-Chlorophenoxy)-N-[4-hydroxy-...] 5-Methyl 2-Chlorophenoxy-acetamide 398.83 (estimated)

Biological Activity

The compound 2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of benzoxazole derivatives, which are known for their diverse biological activities. The structural formula is as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 298.35 g/mol
  • IUPAC Name : this compound

Table 1: Structural Components

ComponentDescription
Benzoxazole RingContributes to biological activity
Dimethylphenoxy GroupEnhances lipophilicity and receptor affinity
Acetamide GroupProvides stability and potential for modification

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzoxazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of benzoxazole derivatives on cancer cell lines (MCF-7 and HCT-116), it was found that modifications at specific positions on the benzoxazole ring significantly influenced the potency:

  • MCF-7 (Breast Cancer) : IC₅₀ values ranged from 10.9 µM to 66.6 µM depending on substituents.
  • HCT-116 (Colorectal Cancer) : Similar variations in IC₅₀ values were observed.

Table 2: Cytotoxicity Data

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Doxorubicin0.04280.0940
Compound A10.912.0
Compound B66.6No significant effect

The mechanism by which benzoxazole derivatives exert their antitumor effects often involves the inhibition of key cellular pathways responsible for proliferation and survival. These compounds can interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells.

Antimicrobial Activity

Benzoxazole derivatives also exhibit antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains and fungi.

Key Findings:

  • Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Antifungal Activity : Demonstrated significant inhibition of Candida albicans growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.